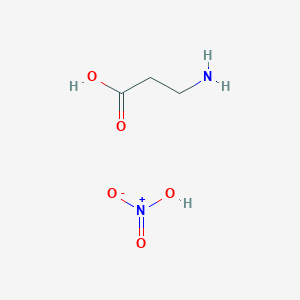

beta-Alanine nitrate

Description

Properties

Molecular Formula |

C3H8N2O5 |

|---|---|

Molecular Weight |

152.11 g/mol |

IUPAC Name |

3-aminopropanoic acid;nitric acid |

InChI |

InChI=1S/C3H7NO2.HNO3/c4-2-1-3(5)6;2-1(3)4/h1-2,4H2,(H,5,6);(H,2,3,4) |

InChI Key |

GGGCYYSTDKXIBS-UHFFFAOYSA-N |

SMILES |

C(CN)C(=O)O.[N+](=O)(O)[O-] |

Canonical SMILES |

C(CN)C(=O)O.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Beta-Alanine Nitrate: A Technical Guide to its Chemical Properties and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-alanine (B559535) nitrate (B79036) is a salt comprised of the non-essential amino acid beta-alanine and nitric acid. While beta-alanine is well-known for its role in enhancing athletic performance by increasing muscle carnosine levels, the nitrate salt introduces a potential vasodilatory mechanism via the nitric oxide pathway. This technical guide provides a comprehensive overview of the known and inferred chemical properties of beta-alanine nitrate, detailed experimental protocols for its synthesis and characterization, and a proposed dual-action signaling pathway. Due to a scarcity of publicly available experimental data specifically for beta-alanine nitrate, some properties are extrapolated from its constituent components.

Chemical and Physical Properties

Beta-alanine nitrate is the product of an acid-base reaction between beta-alanine, a weak base, and nitric acid, a strong acid. This results in the protonation of the amino group of beta-alanine and the formation of an ionic bond with the nitrate anion.

General Properties

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O₅ | [1] |

| Molecular Weight | 152.11 g/mol | [1] |

| IUPAC Name | 3-ammoniopropanoate nitrate | Inferred |

| Appearance | White crystalline solid (predicted) | [2] |

Tabulated Quantitative Data

| Property | Beta-Alanine | Beta-Alanine Nitrate (Predicted) | Source (Beta-Alanine) |

| Melting Point (°C) | ~200 (decomposes) | Expected to differ significantly | |

| Solubility in Water | High | Very High | |

| pKa (Carboxyl group) | ~3.6 | Expected to be similar | |

| pKa (Amino group) | ~10.2 | Expected to be significantly lower due to protonation |

Note: The properties of beta-alanine nitrate are expected to be influenced by the presence of the nitrate counter-ion. The melting point will be dependent on the crystal lattice energy of the salt. The solubility in water is predicted to be very high, a common characteristic of nitrate salts. The pKa of the carboxylic acid group should remain relatively unchanged, while the amino group will be protonated, hence its pKa will not be relevant in the same context as the free base.

Experimental Protocols

Synthesis of Beta-Alanine Nitrate

A straightforward synthesis of beta-alanine nitrate can be achieved through the direct reaction of beta-alanine with nitric acid.[2]

Materials:

-

Beta-alanine

-

Nitric acid (concentrated)

-

Deionized water

-

Crystallization dish

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Dissolve a known molar amount of beta-alanine in a minimal amount of deionized water with stirring.

-

Slowly add an equimolar amount of concentrated nitric acid to the beta-alanine solution under constant stirring. The reaction is exothermic, and cooling may be necessary.

-

Monitor the pH of the solution to ensure complete neutralization (pH ~7).

-

Transfer the resulting solution to a crystallization dish.

-

Allow the solvent to evaporate slowly at room temperature or under reduced pressure.

-

Collect the resulting crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals under vacuum.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of beta-alanine nitrate.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve a small amount of the synthesized beta-alanine nitrate in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene (B1212753) groups of the beta-alanine backbone. The chemical shifts will be influenced by the protonated amino group.

-

¹³C NMR: The carbon NMR spectrum should reveal three distinct signals corresponding to the carboxyl carbon and the two methylene carbons.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in beta-alanine nitrate.

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Expected Absorptions: The spectrum should show characteristic absorption bands for the protonated amine (N-H stretching and bending), the carboxylic acid (C=O and O-H stretching), and the nitrate ion (N-O stretching).

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the beta-alanine cation.

-

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water/methanol) and infuse it into the mass spectrometer.

-

Expected Results: In positive ion mode, the spectrum should show a peak corresponding to the protonated beta-alanine molecule [M+H]⁺. Fragmentation analysis can further confirm the structure.

Mandatory Visualizations

Experimental Workflow

Proposed Dual-Action Signaling Pathway

Putative Mechanism of Action

Beta-alanine nitrate is proposed to have a dual mechanism of action, leveraging the distinct physiological effects of its two constituent ions.

Beta-Alanine Component

Upon ingestion and absorption, beta-alanine acts as the rate-limiting precursor for the synthesis of carnosine (a dipeptide of beta-alanine and histidine) in skeletal muscle.[3] Increased muscle carnosine concentrations enhance the intracellular buffering capacity, which helps to attenuate the drop in pH during high-intensity exercise.[4] This delay in muscle acidosis is associated with improved exercise performance and a reduction in fatigue.

Nitrate Component

The nitrate ion (NO₃⁻) can be reduced to nitrite (NO₂⁻) by anaerobic bacteria in the oral cavity.[4] In the acidic environment of the stomach, and through various enzymatic and non-enzymatic pathways in the body, nitrite is further reduced to nitric oxide (NO).[4][5] Nitric oxide is a potent vasodilator that activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[6][7] This cascade results in smooth muscle relaxation and vasodilation, which can improve blood flow and oxygen delivery to tissues.[8]

Stability and Storage

As a salt of a strong acid and a relatively stable amino acid, beta-alanine nitrate is expected to be a stable crystalline solid under standard conditions. For long-term storage, it should be kept in a cool, dry place away from direct light and moisture to prevent degradation.

Conclusion

Beta-alanine nitrate presents an interesting pharmacological profile by combining the ergogenic effects of beta-alanine with the potential vasodilatory properties of nitrate. While direct experimental data on its chemical properties are lacking, this guide provides a foundational understanding based on the known characteristics of its components and established chemical principles. Further research is warranted to fully elucidate the specific physicochemical properties, pharmacokinetic profile, and synergistic effects of beta-alanine nitrate. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound, which may hold promise in the fields of sports nutrition and drug development.

References

- 1. beta-Alanine nitrate | C3H8N2O5 | CID 25232619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8952047B1 - Betaine compounds - Google Patents [patents.google.com]

- 3. Spectral investigations of amino acid picrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary Nitric Oxide Precursors and Exercise Performance - Gatorade Sports Science Institute [gssiweb.org]

- 5. Exploring the Dual Pathways and Nutrients for Enhanced Nitric Oxide Production [casi.org]

- 6. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]

- 7. m.youtube.com [m.youtube.com]

- 8. jvsmedicscorner.com [jvsmedicscorner.com]

Synthesis and Characterization of Beta-Alanine Nitrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of beta-alanine (B559535) nitrate (B79036), a compound of interest for various research applications. Due to the limited availability of specific experimental data for beta-alanine nitrate in publicly accessible literature, this document combines information from analogous compounds and the precursor, beta-alanine, to offer a practical resource.

Synthesis of Beta-Alanine Nitrate

The synthesis of beta-alanine nitrate involves a straightforward acid-base reaction between beta-alanine and nitric acid. The following protocol is a detailed interpretation based on general principles and a patented cost-effective method.

Experimental Protocol: Synthesis

Materials:

-

Beta-alanine (C₃H₇NO₂)

-

Nitric acid (HNO₃), 68% (w/w)

-

Deionized water

-

Ethanol (B145695) (optional, for washing)

-

Beakers and flasks

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Dissolution of Beta-Alanine: In a beaker, dissolve a specific molar amount of beta-alanine in a minimal amount of deionized water with gentle heating and stirring until a clear solution is obtained.

-

Acidification: Cool the beta-alanine solution in an ice bath. While stirring, slowly add an equimolar amount of nitric acid dropwise. Monitor the pH of the solution; the final pH should be acidic.

-

Crystallization: Leave the resulting solution to crystallize at a low temperature (e.g., in a refrigerator at 4°C) for several hours to days. The formation of white crystals of beta-alanine nitrate should be observed.

-

Isolation of Crystals: Isolate the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator under vacuum to a constant weight.

Stoichiometry: The reaction proceeds in a 1:1 molar ratio:

C₃H₇NO₂ + HNO₃ → C₃H₈N₂O₅

Experimental Workflow

Caption: Workflow for the synthesis of beta-alanine nitrate.

Characterization of Beta-Alanine Nitrate

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized beta-alanine nitrate. While specific data for beta-alanine nitrate is scarce, the following techniques are standard for such compounds. For comparative purposes, data for the precursor, beta-alanine, is provided where available.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of beta-alanine nitrate and the known properties of beta-alanine.

| Property | Beta-Alanine Nitrate (Computed/Predicted)[1] | Beta-Alanine (Experimental)[2] |

| Molecular Formula | C₃H₈N₂O₅ | C₃H₇NO₂ |

| Molecular Weight | 152.11 g/mol | 89.09 g/mol |

| Appearance | White crystalline solid (predicted) | White crystalline powder |

| Melting Point | Not available | 207 °C (decomposes) |

| Solubility in Water | Highly soluble (predicted) | 54.5 g/100 mL |

| IUPAC Name | 3-aminopropanoic acid;nitric acid | 3-aminopropanoic acid |

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For beta-alanine nitrate, one would expect to see characteristic peaks for the amine group, the carboxylic acid group (or carboxylate), and the nitrate group.

Expected FTIR Peaks for Beta-Alanine Nitrate:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H stretch (amine) | 3200-3400 | Broad peak indicative of the protonated amine group. |

| C=O stretch (carboxyl) | 1700-1730 | Strong peak. Its position can indicate hydrogen bonding. |

| N-O stretch (nitrate) | 1300-1400 and 800-900 | The nitrate ion (NO₃⁻) has characteristic strong absorption bands. The band around 1350-1400 cm⁻¹ is particularly indicative of the N-O asymmetric stretch.[3][4][5][6] |

| C-N stretch | 1000-1250 | |

| O-H stretch (carboxyl) | 2500-3300 | Very broad peak, often overlapping with the N-H stretch. |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The spectra of beta-alanine nitrate would be similar to that of beta-alanine, with potential shifts in the signals due to the presence of the nitrate counter-ion and the protonation state.

¹H and ¹³C NMR Data for Beta-Alanine (for comparison): [7][8][9][10][11]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Triplet | -CH₂- (adjacent to COOH) |

| ¹H | ~3.2 | Triplet | -CH₂- (adjacent to NH₂) |

| ¹³C | ~35 | -CH₂- (adjacent to NH₂) | |

| ¹³C | ~40 | -CH₂- (adjacent to COOH) | |

| ¹³C | ~175 | -COOH |

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide information about the thermal stability and decomposition of the compound. For beta-alanine nitrate, one would expect a decomposition profile that differs from beta-alanine due to the presence of the nitrate group, which is an oxidizing agent. The thermal decomposition of amino acid nitrates can be complex.[12][13][14][15][16]

Expected Thermal Events for Beta-Alanine Nitrate:

-

Melting/Decomposition: A sharp endothermic peak in the DSC curve, likely accompanied by a significant weight loss in the TGA curve, indicating decomposition upon melting.

-

Decomposition Stages: The TGA curve may show multiple weight loss steps corresponding to the loss of different fragments of the molecule.

X-ray Diffraction (XRD)

Powder XRD is used to determine the crystalline structure of the compound. The diffractogram of beta-alanine nitrate would be unique and could be used for phase identification and purity assessment. For comparison, the standard diffractogram of beta-alanine is available in the PDF-ICDD database (27–1501).[17]

Biological Context and Signaling Pathways

The biological effects of beta-alanine nitrate are expected to be primarily mediated by the beta-alanine moiety. Beta-alanine is a naturally occurring beta-amino acid with several important biological roles.

Carnosine Synthesis Pathway

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissues.[18][19][20][21][22] Carnosine plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity in muscle cells.

Caption: The enzymatic synthesis of carnosine from beta-alanine and L-histidine.

Neurotransmitter Role

Beta-alanine is also recognized as a neurotransmitter in the central nervous system.[23][24][25] It can interact with several receptor sites, including:

-

Glycine (B1666218) receptors (strychnine-sensitive)

-

GABA-A and GABA-C receptors

-

NMDA receptor complex (as a co-agonist at the glycine site)

This suggests that beta-alanine may play a role in neuromodulation and synaptic transmission.[26]

Caption: Interaction of beta-alanine with various neurotransmitter receptors.

Conclusion

This technical guide outlines the synthesis and proposed characterization of beta-alanine nitrate. While a detailed experimental protocol for its synthesis is provided based on established chemical principles, a notable lack of specific characterization data for this compound in the public domain necessitates the use of comparative data from its precursor, beta-alanine. The biological significance of beta-alanine nitrate is likely attributable to the roles of beta-alanine in carnosine synthesis and neurotransmission. Further research is warranted to fully elucidate the specific properties and potential applications of beta-alanine nitrate. Researchers are encouraged to perform the characterization techniques described herein to build a more complete data profile for this compound.

References

- 1. beta-Alanine nitrate | C3H8N2O5 | CID 25232619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Alanine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Infrared spectroscopy of the microhydrated nitrate ions NO(3)(-)(H2O)(1-6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000159 Beta-Alanine at BMRB [bmrb.io]

- 9. NP-MRD: Showing NP-Card for beta-Alanine (NP0000969) [np-mrd.org]

- 10. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 16. youtube.com [youtube.com]

- 17. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What Is The Link Between Carnosine & Beta-Alanine? | CarnoSyn® [carnosyn.com]

- 20. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. veganhealth.org [veganhealth.org]

- 22. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]

- 23. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 25. researchgate.net [researchgate.net]

- 26. The β-alanine transporter BalaT is required for visual neurotransmission in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Alanine Nitrate: A Technical Overview for Researchers and Drug Development Professionals

CAS Number: 1417575-38-2[[“]][2][3]

Molecular Formula: C3H8N2O5[[“]][3]

Molecular Weight: 152.11 g/mol [3]

Executive Summary

Beta-alanine (B559535) nitrate (B79036) is a salt derivative of the non-essential amino acid beta-alanine. While research specifically investigating the nitrate salt form is limited, the biological activity of this compound is primarily attributed to the beta-alanine moiety. Beta-alanine is a well-documented ergogenic aid that enhances athletic performance by increasing intramuscular carnosine concentrations. Carnosine acts as a potent intracellular pH buffer, mitigating the accumulation of hydrogen ions during high-intensity exercise and thereby delaying the onset of fatigue. This technical guide provides a comprehensive overview of the known properties of beta-alanine, which are central to understanding the potential applications of beta-alanine nitrate in research and drug development.

Molecular and Chemical Properties

Beta-alanine nitrate is the product of a reaction between beta-alanine and nitric acid.[4] The resulting salt combines the ergogenic properties of beta-alanine with the potential vasodilatory effects of nitrate, although the latter is less extensively studied in this specific combination.

| Property | Value | Source |

| CAS Number | 1417575-38-2 | [[“]][2][3] |

| Molecular Formula | C3H8N2O5 | [[“]][3] |

| Molecular Weight | 152.11 g/mol | [3] |

| IUPAC Name | 3-aminopropanoic acid;nitric acid | [2][3] |

| Canonical SMILES | C(CN)C(=O)O.--INVALID-LINK--(O)[O-] | [[“]] |

Synthesis

A straightforward method for the synthesis of beta-alanine nitrate has been described, involving the combination of nitric acid and beta-alanine in an aqueous solution, followed by crystallization.[4] Further nitration can potentially yield beta-alanine dinitrate or trinitrate.[4] Industrial synthesis of beta-alanine itself is typically achieved through the reaction of ammonia (B1221849) with β-propiolactone or via the hydrolysis of β-aminopropionitrile.[5][6][7]

Mechanism of Action: The Role of Beta-Alanine in Carnosine Synthesis

The primary physiological role of exogenous beta-alanine is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[[“]][7][8] Carnosine plays a critical role in intracellular buffering, particularly during anaerobic exercise.

Carnosine Synthesis Pathway

The synthesis of carnosine from beta-alanine and L-histidine is catalyzed by the enzyme carnosine synthetase in an ATP-dependent reaction.[2][3] The availability of beta-alanine is the primary determinant of the rate of carnosine synthesis.[2]

References

- 1. consensus.app [consensus.app]

- 2. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8952047B1 - Betaine compounds - Google Patents [patents.google.com]

- 5. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]

- 6. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 7. β-Alanine - Wikipedia [en.wikipedia.org]

- 8. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Symphony of Performance: A Technical Guide to the Hypothesized Mechanism of Action of Beta-Alanine Nitrate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "beta-alanine nitrate" is not a subject of extensive direct scientific literature. This document, therefore, presents a hypothesized mechanism of action based on the well-established cellular and molecular functions of its constituent parts: beta-alanine (B559535) and nitrate (B79036). The proposed synergistic effects are a scientific projection intended to guide future research and development.

Executive Summary

Beta-alanine nitrate is a novel compound that theoretically combines the ergogenic benefits of beta-alanine and nitrate into a single molecule. At a cellular level, its mechanism of action is proposed to be a dual-pronged approach to enhancing cellular performance and resilience, particularly in skeletal muscle. Beta-alanine is anticipated to function primarily intracellularly by boosting the synthesis of carnosine, a potent pH buffer and antioxidant. Concurrently, the nitrate component is expected to augment the nitric oxide signaling pathway, leading to improved vasodilation, mitochondrial efficiency, and calcium handling. This guide will provide an in-depth exploration of these individual pathways and a proposed synergistic model for the action of beta-alanine nitrate.

The Beta-Alanine Component: Fortifying the Intracellular Environment

The primary role of beta-alanine supplementation is to increase the intramuscular concentration of the dipeptide carnosine.[1][[“]][3] Beta-alanine is the rate-limiting precursor in carnosine synthesis, a reaction catalyzed by carnosine synthetase which combines beta-alanine and L-histidine.[4][5][6]

Enhanced Intracellular pH Buffering

During high-intensity exercise, there is a significant production of hydrogen ions (H+), leading to a decrease in intracellular pH (acidosis). This acidic environment is a primary contributor to muscle fatigue.[3] Carnosine, with a pKa of 6.83, is a highly effective intracellular proton buffer within the physiological pH range of muscle cells.[1] By increasing muscle carnosine content, beta-alanine supplementation enhances the cell's ability to buffer H+, thereby delaying the onset of fatigue.[1][[“]][3]

Modulation of Calcium Sensitivity

Carnosine has been shown to improve the sensitivity of the myofilaments to calcium ions (Ca2+). It can enhance the release of Ca2+ from the sarcoplasmic reticulum and increase the affinity of troponin C for Ca2+, thereby improving excitation-contraction coupling and muscle force production.[[“]]

Antioxidant Activity

Carnosine exhibits significant antioxidant properties, scavenging reactive oxygen species (ROS) and preventing lipid peroxidation.[7][8][9][10] This can protect cellular structures from oxidative damage during periods of high metabolic stress.

The Nitrate Component: Optimizing Cellular Energetics and Blood Flow

Dietary nitrate acts as a precursor to nitric oxide (NO) through the nitrate-nitrite-NO pathway.[11][[“]][13] This pathway is distinct from the classical L-arginine-NO synthase (NOS) pathway and is particularly effective in hypoxic and acidic conditions.[14][15]

The Nitrate-Nitrite-Nitric Oxide Pathway

Ingested nitrate (NO3-) is first reduced to nitrite (B80452) (NO2-) by anaerobic bacteria in the oral cavity.[11][13] This nitrite is then absorbed into the bloodstream and can be further reduced to NO in the blood and tissues, a process that is enhanced in low oxygen and low pH environments.[[“]][13][14]

Activation of Soluble Guanylate Cyclase and cGMP Signaling

Nitric oxide is a potent signaling molecule that activates soluble guanylate cyclase (sGC) in smooth muscle cells.[16][17][18] The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[16][19] Increased cGMP levels activate protein kinase G (PKG), which in turn leads to the relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow.[20]

Enhanced Mitochondrial Efficiency

Nitrate supplementation has been shown to improve mitochondrial efficiency. It can increase the P/O ratio (the amount of ATP produced per unit of oxygen consumed), meaning that mitochondria can produce more ATP for the same amount of oxygen.[21][22][23] This is achieved in part by reducing the expression of ATP/ADP translocase, a protein involved in proton leak across the inner mitochondrial membrane.[21]

Proposed Synergistic Mechanism of Action of Beta-Alanine Nitrate

The combination of beta-alanine and nitrate in a single compound could offer a multifaceted approach to enhancing cellular function, particularly during exercise.

-

Complementary Fatigue Resistance: While beta-alanine-derived carnosine buffers intracellular H+ produced during anaerobic metabolism, nitrate-derived NO can improve oxygen and substrate delivery to the muscle through vasodilation, potentially reducing the reliance on anaerobic glycolysis and thus lowering H+ production.

-

Enhanced Muscle Contraction: The improved calcium sensitivity from carnosine could be complemented by the NO-mediated improvements in blood flow, ensuring a more efficient delivery of calcium and other essential ions to the contracting muscle fibers.

-

Improved Mitochondrial Function under Stress: The antioxidant properties of carnosine could protect mitochondria from oxidative damage, while the nitrate component directly enhances their efficiency. This dual action could lead to more robust mitochondrial function, especially during intense physical activity.

Quantitative Data Summary

| Parameter | Supplement | Dosage | Duration | Result | Reference |

| Muscle Carnosine Concentration | Beta-Alanine | 4-6 g/day | 4 weeks | Significant increase | [1] |

| Exercise Performance (1-4 min duration) | Beta-Alanine | 4-6 g/day | 2-4 weeks | Improved performance | [1] |

| Mitochondrial P/O Ratio | Dietary Nitrate | - | - | Increased | [21] |

| Whole-Body Oxygen Cost of Exercise | Dietary Nitrate | - | - | Reduced | [11][13] |

Experimental Protocols

Quantification of Muscle Carnosine Content

-

Method: High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Obtain a muscle biopsy from the vastus lateralis.

-

Freeze the tissue sample in liquid nitrogen and store at -80°C.

-

Homogenize the muscle tissue in a suitable buffer.

-

Deproteinize the homogenate using perchloric acid.

-

Neutralize the supernatant and filter.

-

Analyze the sample using a reverse-phase HPLC system with pre-column derivatization (e.g., with o-phthalaldehyde).

-

Quantify carnosine concentration by comparing the peak area to a standard curve.

-

Measurement of Intracellular pH

-

Method: 31P Magnetic Resonance Spectroscopy (31P-MRS)

-

Protocol:

-

Position the subject within the bore of a clinical MRI scanner.

-

Place a surface coil over the muscle of interest (e.g., quadriceps).

-

Acquire 31P spectra at rest and during exercise.

-

Calculate intracellular pH from the chemical shift of the inorganic phosphate (B84403) (Pi) peak relative to the phosphocreatine (B42189) (PCr) peak.[24]

-

Assessment of Nitric Oxide Bioavailability

-

Method: Measurement of Plasma Nitrite and Nitrate

-

Protocol:

-

Collect venous blood samples into heparinized tubes.

-

Centrifuge to separate plasma and store at -80°C.

-

Analyze plasma for nitrite and nitrate concentrations using a chemiluminescence-based NO analyzer or a colorimetric assay (e.g., Griess assay).

-

Western Blot for eNOS Expression

-

Method: Western Blotting

-

Protocol:

-

Extract total protein from tissue or cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).

-

Incubate with a primary antibody specific for endothelial nitric oxide synthase (eNOS).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations

Caption: Cellular mechanism of beta-alanine.

Caption: The nitrate-nitrite-nitric oxide signaling pathway.

Caption: Hypothesized synergistic mechanism of beta-alanine nitrate.

Caption: General experimental workflow for studying beta-alanine nitrate.

References

- 1. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. betaalanine.info [betaalanine.info]

- 4. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β-Alanine in Cell Culture [sigmaaldrich.com]

- 7. Anti-Aging Benefits of Carnosine - Life Extension [lifeextension.com]

- 8. brighterstridesaba.com [brighterstridesaba.com]

- 9. Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. consensus.app [consensus.app]

- 13. Frontiers | On the mechanism by which dietary nitrate improves human skeletal muscle function [frontiersin.org]

- 14. Nitrate-nitrite-nitric oxide pathway: implications for anesthesiology and intensive care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jhp-ojs-tamucc.tdl.org [jhp-ojs-tamucc.tdl.org]

- 16. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cusabio.com [cusabio.com]

- 21. Dietary inorganic nitrate improves mitochondrial efficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Can Dietary Nitrates Enhance the Efficiency of Mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nitrate improves mitochondrial function | Karolinska Institutet [news.ki.se]

- 24. The Effects of β-Alanine Supplementation on Muscle pH and the Power-Duration Relationship during High-Intensity Exercise - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of Beta-Alanine Nitrate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the potential in vitro stability of beta-alanine (B559535) nitrate (B79036) based on established chemical principles of related compounds. As of the date of this publication, no direct experimental studies on the stability of beta-alanine nitrate in aqueous solutions have been identified in the public domain. The information presented herein is predictive and should be supplemented with empirical stability studies.

Executive Summary

Beta-alanine nitrate is a compound of interest that combines the physiological effects of beta-alanine with the vasodilatory properties of a nitrate ester. Understanding its stability in aqueous solutions is critical for its potential development as a pharmaceutical or nutraceutical agent. This guide synthesizes information on the known stability of organic nitrates and beta-alanine to predict the stability profile of beta-alanine nitrate. The primary anticipated degradation pathway is the hydrolysis of the nitrate ester bond, which is expected to be influenced by pH and temperature. This document outlines a comprehensive experimental approach to determine the stability of beta-alanine nitrate, including analytical methodologies and data presentation formats.

Predicted Stability and Degradation Pathway

The in vitro stability of beta-alanine nitrate in aqueous solutions is predicted to be primarily governed by the hydrolysis of the nitrate ester functional group. Organic nitrates are known to undergo hydrolysis to yield the parent alcohol and nitric acid.[1][2] This reaction is often acid-catalyzed.[3][4]

The proposed primary degradation pathway for beta-alanine nitrate is the cleavage of the O-NO2 bond, resulting in the formation of beta-alanine and nitric acid.

Factors Influencing Stability

-

pH: The rate of hydrolysis of organic nitrates is highly dependent on the pH of the solution.[4] Acidic conditions are expected to accelerate the degradation of beta-alanine nitrate.

-

Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of hydrolysis.

-

Ionic Strength and Buffer Species: The composition of the aqueous medium, including buffer salts and ionic strength, may also influence the stability.

Proposed Experimental Protocols for Stability Testing

A comprehensive in vitro stability study for beta-alanine nitrate should be conducted to determine its degradation kinetics and identify any degradation products.

Materials and Equipment

-

Beta-alanine nitrate (of known purity)

-

High-purity water (e.g., Milli-Q or equivalent)

-

pH meter

-

Incubators or water baths for temperature control

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or HPLC-MS/MS system

-

Ion chromatography (IC) system

-

Buffer solutions (e.g., phosphate (B84403), citrate) at various pH levels (e.g., 4, 7, 9)

Stability Study Design

-

Solution Preparation: Prepare stock solutions of beta-alanine nitrate in high-purity water. From the stock solution, prepare test solutions in various aqueous buffers covering a physiologically relevant pH range.

-

Storage Conditions: Store the test solutions at a minimum of three different temperatures (e.g., 4°C, 25°C, and 40°C) to assess the temperature dependence of degradation.

-

Sampling Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly for longer-term studies).

-

Sample Analysis: Analyze the samples immediately after collection or store them under conditions that prevent further degradation (e.g., -80°C) until analysis.

Analytical Methodologies

The quantification of beta-alanine nitrate and its potential degradation products, beta-alanine and nitrate, requires specific and sensitive analytical methods.

Quantification of Beta-Alanine Nitrate and Beta-Alanine

High-Performance Liquid Chromatography (HPLC) is the recommended technique for the simultaneous quantification of the parent compound and its non-nitrate degradation product.

-

Method: Reversed-phase HPLC with UV detection.

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where beta-alanine nitrate has significant absorbance.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity.

Quantification of Nitrate/Nitrite

Ion Chromatography (IC) is a robust method for the quantification of inorganic anions like nitrate and nitrite.

-

Method: Ion chromatography with conductivity detection.[5]

-

Column: Anion-exchange column.

-

Eluent: A suitable buffer, such as a carbonate-bicarbonate solution.

-

Detection: Suppressed conductivity detection.

-

Validation: The method should be validated according to standard guidelines.

Alternatively, colorimetric methods, such as the Griess reaction, can be used for the determination of nitrite, which can be formed from the reduction of nitrate.[6][7]

Data Presentation

Quantitative data from the stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

| Parameter | pH 4 | pH 7 | pH 9 |

| Temperature (°C) | 25 | 25 | 25 |

| Initial Concentration (mM) | 10 | 10 | 10 |

| Concentration at 24h (mM) | |||

| Concentration at 48h (mM) | |||

| Half-life (t½) (hours) | |||

| Degradation Rate Constant (k) |

Table 1: Example of a data summary table for the stability of beta-alanine nitrate at a given temperature across different pH values.

| Time (hours) | Beta-alanine Nitrate (mM) | Beta-alanine (mM) | Nitrate (mM) |

| 0 | 10.0 | 0.0 | 0.0 |

| 24 | |||

| 48 | |||

| 72 |

Table 2: Example of a data table tracking the concentration of beta-alanine nitrate and its primary degradation products over time at a specific pH and temperature.

Visualizations

Predicted Hydrolysis of Beta-Alanine Nitrate

Caption: Predicted hydrolysis of beta-alanine nitrate in aqueous solution.

Experimental Workflow for In Vitro Stability Testing

Caption: General workflow for in vitro stability testing of beta-alanine nitrate.

Conclusion

While direct stability data for beta-alanine nitrate is not currently available, a predictive assessment based on the chemistry of organic nitrates suggests that hydrolysis will be the primary degradation pathway in aqueous solutions. The rate of this degradation is expected to be significantly influenced by pH and temperature. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to conduct comprehensive in vitro stability studies on beta-alanine nitrate. The empirical data generated from such studies will be essential for determining its shelf-life, formulation development, and potential therapeutic applications.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. Development of an Analytical Method for Determination of Nitrate in Leafy Vegetables Using Ion Chromatography [scirp.org]

- 6. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 7. A Simple, Ecofriendly, and Fast Method for Nitrate Quantification in Bottled Water Using Visible Spectrophotometry [mdpi.com]

Discovery and history of beta-alanine nitrate as a compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-alanine (B559535) nitrate (B79036) is a salt composed of the non-proteinogenic amino acid beta-alanine and a nitrate group. While beta-alanine is extensively studied for its role as a precursor to carnosine and its subsequent effects on muscle buffering and exercise performance, the nitrate salt introduces an additional dimension through its potential to act as a nitric oxide (NO) donor. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and proposed mechanisms of action of beta-alanine nitrate, intended for a technical audience in research and development.

Discovery and History

The direct discovery and detailed historical timeline of beta-alanine nitrate as a specific, isolated compound are not well-documented in peer-reviewed scientific literature. Its emergence is primarily linked to the dietary supplement industry, with patents disclosing its synthesis and potential applications. A key patent describes the cost-effective synthesis of beta-alanine nitrate by combining nitric acid with beta-alanine.[1] This suggests that its development was driven by the aim of combining the known ergogenic effects of beta-alanine with the vasodilatory properties of nitrate. Further developments mentioned in patent literature include the potential for creating dinitrate and trinitrate forms of beta-alanine.[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of beta-alanine nitrate are scarce in publicly available literature. The following table summarizes the available computed data for beta-alanine nitrate and compares it with the known experimental data for beta-alanine.

| Property | Beta-Alanine | Beta-Alanine Nitrate | Data Source |

| Molecular Formula | C₃H₇NO₂ | C₃H₈N₂O₅ | PubChem |

| Molecular Weight | 89.09 g/mol | 152.11 g/mol | PubChem[2] |

| Appearance | White crystalline powder | Not specified (likely a crystalline solid) | - |

| Melting Point | 200-207 °C (decomposes) | Not specified | - |

| Solubility in Water | High | Not specified (expected to be high) | - |

| pKa (carboxyl) | ~3.6 | Not specified | - |

| pKa (amino) | ~10.2 | Not specified | - |

Synthesis and Experimental Protocols

Synthesis of Beta-Alanine Nitrate

The synthesis of beta-alanine nitrate, as described in patent literature, is a straightforward acid-base reaction.

Experimental Protocol:

-

Reaction Setup: Beta-alanine is dissolved in water.

-

Acidification: A stoichiometric amount of nitric acid (HNO₃) is slowly added to the aqueous solution of beta-alanine with stirring. The reaction is exothermic and may require cooling to control the temperature.

-

Crystallization: The resulting solution is left to crystallize. This can be facilitated by cooling the solution and/or by slow evaporation of the solvent.

-

Isolation and Purification: The crystallized beta-alanine nitrate is collected by filtration, washed with a cold solvent (e.g., ethanol (B145695) or diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

An alternative synthesis route mentioned in patents involves the use of nitrous acid (HNO₂) to produce beta-alanine nitrite (B80452).[1]

Proposed Analytical Methods

Specific, validated analytical methods for beta-alanine nitrate are not widely published. However, standard techniques for the analysis of amino acids and their salts can be adapted.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC can be used to separate and quantify beta-alanine nitrate. A reversed-phase column would likely be employed.

-

Mobile Phase: A common mobile phase for amino acid analysis is a phosphate (B84403) buffer with an organic modifier like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for detecting the carboxyl group. More specific detection can be achieved with a charged aerosol detector (CAD) or by pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA).

Mass Spectrometry (MS):

-

Principle: Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), can provide definitive identification and quantification.

-

Ionization: Electrospray ionization (ESI) in positive mode would detect the protonated beta-alanine cation, while negative mode would detect the nitrate anion.

-

Analysis: High-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments.

Proposed Signaling Pathways and Mechanisms of Action

The proposed mechanism of action for beta-alanine nitrate is a dual effect derived from its two components.

The Nitrate-Nitrite-Nitric Oxide Pathway

Dietary nitrate is a pro-drug for nitric oxide (NO).

-

Oral Reduction: After ingestion, nitrate (NO₃⁻) is absorbed and concentrated in the salivary glands. Commensal bacteria in the oral cavity reduce nitrate to nitrite (NO₂⁻).

-

Systemic Circulation: The nitrite is then swallowed and absorbed into the systemic circulation.

-

Nitric Oxide Production: In tissues, particularly under hypoxic conditions, nitrite is further reduced to nitric oxide (NO). This reduction can be facilitated by various proteins and enzymes, including deoxygenated hemoglobin and myoglobin, xanthine (B1682287) oxidase, and components of the mitochondrial electron transport chain.

-

Physiological Effects: Nitric oxide is a potent vasodilator and plays a key role in regulating blood flow, blood pressure, and mitochondrial respiration.

The Beta-Alanine-Carnosine Pathway

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine.

-

Uptake: Ingested beta-alanine is absorbed from the gastrointestinal tract and transported to various tissues, primarily skeletal muscle.

-

Carnosine Synthesis: Inside muscle cells, the enzyme carnosine synthetase catalyzes the formation of the dipeptide carnosine from beta-alanine and L-histidine.

-

Buffering Action: Carnosine is a significant intracellular buffer. During high-intensity exercise, there is an accumulation of hydrogen ions (H⁺), which leads to a decrease in muscle pH and contributes to fatigue. Carnosine helps to buffer these H⁺ ions, thereby attenuating the drop in pH.

Proposed Synergistic Logical Relationship

The combination of beta-alanine and nitrate in a single compound suggests a potential for synergistic effects, particularly in the context of exercise performance.

Conclusion

Beta-alanine nitrate is a compound of interest primarily within the sports nutrition and dietary supplement sectors. Its synthesis is straightforward, though detailed public data on its specific physicochemical properties and analytical protocols are limited. The proposed mechanism of action is a logical combination of the known effects of its constituent parts: the buffering capacity of beta-alanine via carnosine synthesis and the vasodilatory and metabolic effects of nitrate via the nitric oxide pathway. Further research is warranted to fully characterize this compound and to empirically validate its proposed synergistic effects on human performance and physiology. Professionals in drug development and research should be aware of the current limitations in the scientific literature and consider the need for foundational characterization studies.

References

Theoretical Nitric Oxide Donating Capacity of Beta-Alanine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical nitric oxide (NO) donating capacity of beta-alanine (B559535) nitrate (B79036). As a compound combining the physiological roles of beta-alanine with the vasodilatory potential of a nitrate ester, beta-alanine nitrate presents an interesting candidate for research and development in areas requiring targeted nitric oxide delivery. This document outlines the theoretical basis for its NO-donating potential, proposes potential metabolic pathways for NO release, and provides detailed experimental protocols for the empirical determination of its nitric oxide donating capacity. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] The therapeutic application of NO donors is a well-established strategy in cardiovascular medicine. Organic nitrates, for instance, have a long history of use in treating conditions like angina pectoris. These compounds act as prodrugs, releasing NO through metabolic conversion.[3][4]

Beta-alanine is a naturally occurring beta-amino acid known for its role as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise.[5][6] The synthesis of beta-alanine nitrate, a salt formed from beta-alanine and nitric acid, offers a novel molecule that could potentially combine the ergogenic properties of beta-alanine with the vasodilatory effects of nitric oxide.[7] This guide explores the theoretical foundation of beta-alanine nitrate as a nitric oxide donor.

Theoretical Nitric Oxide Donating Capacity

The theoretical maximum nitric oxide donating capacity of a molecule is determined by its stoichiometry. Assuming the complete conversion of the nitrate group to nitric oxide, one mole of beta-alanine nitrate can release one mole of nitric oxide.

Molecular Composition and Stoichiometry

To calculate the theoretical nitric oxide donating capacity by weight, the molecular weights of beta-alanine, nitric oxide, and beta-alanine nitrate are required.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Beta-Alanine | C₃H₇NO₂ | 89.09[8][9] |

| Nitric Oxide | NO | 30.01 |

| Beta-Alanine Nitrate | C₃H₈N₂O₅ | 152.11[1][2] |

Table 1: Molecular Weights of Relevant Compounds

Calculation of Theoretical NO Donating Capacity

The theoretical percentage of nitric oxide by mass in beta-alanine nitrate can be calculated as follows:

(Molecular Weight of NO / Molecular Weight of Beta-Alanine Nitrate) * 100%

(30.01 g/mol / 152.11 g/mol ) * 100% = 19.73%

This calculation represents the maximum possible nitric oxide yield from beta-alanine nitrate under ideal conditions where 100% of the nitrate moiety is converted to nitric oxide. The actual yield in a biological system will likely be lower and is dependent on the efficiency of the metabolic pathways involved.

Proposed Metabolic Pathways for Nitric Oxide Release

The release of nitric oxide from organic nitrates can occur through both enzymatic and non-enzymatic pathways. The specific pathway for beta-alanine nitrate has not been empirically determined, but we can propose theoretical routes based on the metabolism of other organic nitrates.

Enzymatic Pathways

Organic nitrates are known to be metabolized by various enzyme systems, leading to the release of nitric oxide.

-

Mitochondrial Aldehyde Dehydrogenase (ALDH2): This enzyme is a key player in the bioactivation of high-potency nitrates like nitroglycerin.[4] It is plausible that ALDH2 could also metabolize beta-alanine nitrate.

-

Cytochrome P450 Enzymes: Certain isoforms of cytochrome P450 have been shown to be involved in the metabolism of organic nitrates, particularly low-potency nitrates.[4]

Non-Enzymatic Pathways

Non-enzymatic mechanisms, often involving reactions with thiols, can also contribute to nitric oxide release from organic nitrates.

-

Thiol-Mediated Release: Reactions with sulfhydryl-containing molecules such as cysteine and glutathione (B108866) can facilitate the release of nitric oxide from nitrate esters.[4]

Proposed Metabolic Fate of Beta-Alanine Nitrate

The metabolism of beta-alanine itself primarily leads to the synthesis of carnosine or its degradation to acetic acid.[5] It is unlikely that the core beta-alanine structure would be cleaved to release the nitrate group. Therefore, the proposed pathways focus on the direct action on the nitrate moiety.

Experimental Protocols for Determining Nitric Oxide Donating Capacity

To empirically validate the theoretical nitric oxide donating capacity of beta-alanine nitrate, a series of in vitro experiments are necessary. The following are detailed protocols for two common methods of nitric oxide detection.

Griess Assay for Indirect Nitrite (B80452) Measurement

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

-

Beta-alanine nitrate

-

Griess Reagent System (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Protocol:

-

Preparation of Standard Curve:

-

Prepare a 100 µM stock solution of sodium nitrite in deionized water.

-

Perform serial dilutions to create standards ranging from 1.56 µM to 100 µM.

-

Add 50 µL of each standard to triplicate wells of a 96-well plate.

-

Add 50 µL of deionized water to triplicate wells to serve as a blank.

-

-

Sample Preparation and Incubation:

-

Prepare a stock solution of beta-alanine nitrate in PBS.

-

Add 50 µL of the beta-alanine nitrate solution to triplicate wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, 8, and 24 hours) to allow for NO release and conversion to nitrite.

-

-

Griess Reaction:

-

Add 50 µL of sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to all wells and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the standards and samples.

-

Plot the standard curve of absorbance versus nitrite concentration.

-

Determine the nitrite concentration in the beta-alanine nitrate samples from the standard curve.

-

Calculate the amount of NO released based on the measured nitrite concentration.

-

Chemiluminescence for Direct NO Measurement

Chemiluminescence is a highly sensitive method for the direct detection of nitric oxide gas.

Materials:

-

Chemiluminescence nitric oxide analyzer

-

Reaction chamber

-

Nitrogen gas (for purging)

-

Beta-alanine nitrate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide gas standards (for calibration)

Protocol:

-

Instrument Setup and Calibration:

-

Set up the chemiluminescence analyzer according to the manufacturer's instructions.

-

Calibrate the instrument using certified nitric oxide gas standards of known concentrations.

-

-

Sample Preparation and Measurement:

-

Prepare a solution of beta-alanine nitrate in PBS.

-

Purge the reaction chamber with nitrogen gas to remove any oxygen.

-

Inject a known volume of the beta-alanine nitrate solution into the reaction chamber.

-

If investigating enzymatic release, the appropriate enzymes and cofactors should be included in the reaction buffer.

-

The released nitric oxide gas is carried by the nitrogen stream into the analyzer.

-

-

Data Acquisition:

-

Record the chemiluminescence signal over time. The signal is directly proportional to the concentration of nitric oxide.

-

-

Data Analysis:

-

Integrate the area under the curve of the signal to determine the total amount of nitric oxide released.

-

Calculate the rate of NO release from the slope of the signal over time.

-

Compare the measured NO release to the theoretical maximum to determine the efficiency of donation.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental validation of beta-alanine nitrate's NO donating capacity.

References

- 1. Biotransformation to nitric oxide of organic nitrates in comparison to other nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrate esters as nitric oxide donors: SS-nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of nitric oxide generation from nitroglycerin and endogenous sources during hypoxia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Physicochemical Properties of Beta-Alanine and its Nitrate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and dissociation constants of beta-alanine (B559535). Due to the limited availability of public data on beta-alanine nitrate (B79036), this document focuses on the well-characterized properties of beta-alanine and presents standardized methodologies for determining the physicochemical properties of its nitrate salt.

Introduction to Beta-Alanine and Beta-Alanine Nitrate

Physicochemical Data of Beta-Alanine

The following tables summarize the known quantitative data for beta-alanine.

Table 1: Solubility of Beta-Alanine

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 545 g/L | --INVALID-LINK-- |

| Water | Not Specified | 54.5 g/100 mL | --INVALID-LINK-- |

| Ethanol | Not Specified | Slightly Soluble | --INVALID-LINK-- |

| Ether | Not Specified | Insoluble | --INVALID-LINK-- |

| Acetone | Not Specified | Insoluble | --INVALID-LINK-- |

Table 2: Dissociation Constants (pKa) of Beta-Alanine

Beta-alanine is an amphoteric molecule, containing both a carboxylic acid group and an amino group.

| Functional Group | pKa Value | Temperature (°C) | Reference |

| Carboxyl (-COOH) | 3.63 | 5 | --INVALID-LINK-- |

| Carboxyl (-COOH) | 3.55 | 25 | --INVALID-LINK-- |

| Amino (-NH₃⁺) | 10.2 | Not Specified | --INVALID-LINK-- |

| Amino (-NH₃⁺) | 10.24 | 25 | --INVALID-LINK-- |

Dissociation of Beta-Alanine in Aqueous Solution

In an aqueous solution, beta-alanine exists in different ionic forms depending on the pH. The following diagram illustrates the dissociation equilibria.

Experimental Protocols for the Characterization of Beta-Alanine Nitrate

As experimental data for beta-alanine nitrate is scarce, the following sections provide detailed, standard methodologies for its characterization.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

pH meter

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with low protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of beta-alanine nitrate to a known volume of purified water in a sealed container. The excess solid should be visually apparent.

-

Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After agitation, allow the suspension to settle.

-

Withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample at high speed or filter it through a suitable membrane filter (e.g., 0.22 µm).

-

Dilute the clear filtrate with a known volume of solvent.

-

Quantify the concentration of beta-alanine nitrate in the diluted filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of beta-alanine nitrate is required for accurate quantification.

-

The determined concentration represents the equilibrium solubility of beta-alanine nitrate at the specified temperature.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[5][6][7]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

Potentiometer or pH meter with a combination pH electrode

-

Automated titrator or a burette

-

Magnetic stirrer and stir bar

-

Constant temperature jacketed beaker

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions

-

Standard pH buffers for calibration (e.g., pH 4, 7, and 10)

Procedure:

-

Calibrate the pH meter using at least two standard buffers that bracket the expected pKa values.

-

Accurately weigh a sample of beta-alanine nitrate and dissolve it in a known volume of purified, carbonate-free water to a concentration of approximately 1-10 mM.

-

Place the solution in a constant temperature jacketed beaker and begin stirring.

-

Immerse the pH electrode in the solution.

-

For the titration of the acidic form (protonated amine), slowly add the standardized NaOH solution in small increments. For the titration of the basic form (carboxylate), titrate with standardized HCl.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH change becomes minimal, well past the equivalence point.

-

Plot the measured pH versus the volume of titrant added. The pKa value is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility and pKa.

References

- 1. researchgate.net [researchgate.net]

- 2. beta-Alanine nitrate | C3H8N2O5 | CID 25232619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

The In Vivo Metabolic Journey of Beta-Alanine and Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of two key bioactive compounds: beta-alanine (B559535) and the nitrate (B79036) moiety. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these molecules is crucial for their application in clinical research, therapeutic development, and performance enhancement. This document synthesizes current scientific literature to present quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the core metabolic pathways.

The Metabolic Fate of Beta-Alanine

Beta-alanine, a non-proteinogenic amino acid, is a rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including intracellular pH buffering and antioxidant activities.[1][2] The bioavailability of beta-alanine is central to its efficacy in augmenting muscle carnosine stores.

Absorption and Pharmacokinetics

Oral supplementation with beta-alanine leads to a rapid increase in its plasma concentration. The pharmacokinetics, however, can be influenced by the dosing strategy and formulation.

Table 1: Pharmacokinetic Parameters of Beta-Alanine in Human Plasma Following Oral Administration

| Dose | Formulation | Cmax (μM) | Tmax (min) | AUC (μM·min) | T1/2 (min) | Reference |

| 1400 mg | Fixed Dose Powder | 218.4 ± 87.9 | 40 - 150 | 18,550 ± 6,495 | 32.6 - 97.8 | [3][4] |

| 10 mg/kg BW | Weight-Relative Powder | - | - | - | - | [3][4] |

| 1.6 g | Slow-Release Tablet | - | - | - | - | |

| 8 g | Controlled-Release Powder | - | - | 1.6-fold higher than SR tablet | - | |

| 40 mg/kg BW | Powder in solution | 833 ± 43 | ~30-60 | - | ~120 |

Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T1/2: Half-life.

Distribution and Tissue Uptake

The primary fate of circulating beta-alanine is its uptake by various tissues, most notably skeletal muscle, for the synthesis of carnosine.[5] Studies have shown that chronic beta-alanine supplementation significantly increases muscle carnosine content.[6][7] The efficiency of this "loading" can be influenced by factors such as the training status of the muscle.[6]

Table 2: Changes in Muscle Carnosine Concentration Following Beta-Alanine Supplementation

| Daily Dose | Duration | Muscle Type | Increase in Carnosine (%) | Reference |

| 6.4 g | 23 days | Deltoid (Kayakers) | Higher than leg muscles | [6] |

| 6.4 g | 23 days | Soleus + Gastrocnemius (Cyclists) | Higher than arm muscles | [6] |

| 3.2 g/day for 4 wks, then 1.6 g/day for 4 wks | 8 weeks | Tibialis Anterior & Gastrocnemius | Dose-dependent increase | [7] |

| 6.4 g | 8 weeks | Vastus Lateralis | 91.1 ± 29.1 | [8][9] |

Metabolism

Once absorbed, beta-alanine undergoes several metabolic transformations. The most significant pathway is its condensation with L-histidine to form carnosine, a reaction catalyzed by carnosine synthetase. Other metabolic routes include transamination and oxidation.

Excretion

A small percentage of orally ingested beta-alanine is excreted unchanged in the urine. One study reported that urinary excretion of beta-alanine over a 4-hour period was approximately 1.8% to 3.6% of the ingested dose, with variations potentially linked to genetic factors.[10]

Experimental Protocols

-

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3][4]

-

Sample Preparation: Blood samples are collected at various time points post-ingestion. Plasma is separated by centrifugation.

-

Derivatization: Beta-alanine is often derivatized to enhance its fluorescence for detection.

-

Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column and a fluorescence detector. The concentration is determined by comparing the peak area to a standard curve.

-

Method: Proton Magnetic Resonance Spectroscopy (¹H-MRS) or HPLC analysis of muscle biopsy samples.[6][11]

-

¹H-MRS Protocol:

-

Non-invasive measurement of carnosine in specific muscles (e.g., soleus, gastrocnemius, deltoid).

-

A specialized coil is placed over the muscle of interest.

-

A series of radiofrequency pulses are applied, and the resulting signal is detected and processed to quantify the carnosine peak.

-

-

Biopsy and HPLC Protocol:

-

A muscle biopsy is obtained from a target muscle (e.g., vastus lateralis).

-

The muscle sample is freeze-dried, and individual muscle fibers may be dissected and characterized.

-

The tissue is homogenized and processed to extract carnosine.

-

The extract is analyzed by HPLC to determine the carnosine concentration.[11]

-

The Metabolic Fate of the Nitrate Moiety

Dietary nitrate (NO₃⁻), once considered an inert end-product of nitric oxide (NO) metabolism, is now recognized as a critical substrate for an alternative pathway of NO generation. This entero-salivary circulation of nitrate plays a significant role in cardiovascular health and exercise physiology.

Absorption and Entero-Salivary Circulation

Following ingestion, dietary nitrate is rapidly and almost completely absorbed in the upper gastrointestinal tract. A significant portion of the circulating nitrate is actively taken up by the salivary glands and concentrated in saliva.[12] Commensal bacteria on the dorsal surface of the tongue then reduce salivary nitrate to nitrite (B80452) (NO₂⁻).[13]

References

- 1. Methods of quantitative analysis of the nitric oxide metabolites nitrite and nitrate in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Frontiers | Pharmacokinetics of β-Alanine Using Different Dosing Strategies [frontiersin.org]

- 4. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Muscle Carnosine Response to Beta-Alanine Supplementation: A Systematic Review With Bayesian Individual and Aggregate Data E-Max Model and Meta-Analysis [frontiersin.org]

- 6. Muscle carnosine loading by beta-alanine supplementation is more pronounced in trained vs. untrained muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 8. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of 4 weeks β-alanine supplementation and isokinetic training on carnosine concentrations in type I and II human skeletal muscle fibres (2009) | Iain P. Kendrick | 116 Citations [scispace.com]

- 12. The Pharmacokinetics of Saliva and Plasma N-Oxides Following a Single Administration of a Plant-Based Bioequivalent Inorganic Nitrate Oral Supplement in an Open-Label, Phase 1, Single-Arm Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of dietary nitrate on salivary, plasma, and urinary nitrate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted biological activity of beta-alanine nitrate using computational models.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the predicted biological activity of beta-alanine (B559535) nitrate (B79036), a novel compound combining the ergogenic amino acid beta-alanine with a nitrate group, through the application of advanced computational modeling techniques. In the absence of direct experimental data, this document outlines a comprehensive in silico approach to forecast its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), potential mechanism of action, and putative biological effects. This guide details the methodologies for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the elucidation of potential signaling pathway modulation. The presented data, while predictive, offers a foundational framework for future in vitro and in vivo investigations into this promising molecule.

Introduction

Beta-alanine is a well-established non-essential amino acid recognized for its role as a precursor to carnosine, a dipeptide that functions as an intracellular pH buffer in skeletal muscle.[1][2] Supplementation with beta-alanine has been shown to enhance high-intensity exercise performance.[3][4] The nitrate moiety is a known precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune response.[5][6] The conjugation of beta-alanine with a nitrate group presents a molecule with the potential for synergistic or novel biological activities, combining the ergogenic effects of beta-alanine with the vasodilatory properties of nitrate.

Computational, or in silico, methods provide a rapid and cost-effective means to predict the biological activity and assess the safety profile of novel chemical entities before undertaking extensive laboratory experimentation.[7][8] This guide outlines a theoretical framework for the computational evaluation of beta-alanine nitrate.

Predicted Physicochemical Properties and ADMET Profile

A critical initial step in the evaluation of a novel compound is the prediction of its physicochemical properties and ADMET profile. These predictions are generated using a variety of computational models that rely on the molecule's structure.

Data Presentation: Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties of beta-alanine nitrate based on established computational models.

| Parameter | Predicted Value | Computational Method Employed | Significance |

| Physicochemical Properties | |||

| Molecular Weight | 152.11 g/mol | Standard Molecular Weight Calculation | Influences absorption and distribution. |

| LogP (Octanol/Water) | -1.5 to -0.5 | Atom-based and fragment-based prediction algorithms | Indicates hydrophilicity, suggesting good aqueous solubility but potentially limited passive membrane permeability. |

| pKa (Acidic) | 3.5 - 4.5 | Empirical and quantum mechanical models | The carboxylic acid group is predicted to be deprotonated at physiological pH. |

| pKa (Basic) | 9.0 - 10.0 | Empirical and quantum mechanical models | The amino group is predicted to be protonated at physiological pH. |

| ADMET Properties | |||

| Aqueous Solubility | High | General Solubility Equation (GSE) based models | High solubility is favorable for oral absorption. |

| Caco-2 Permeability | Low to Moderate | Machine learning models based on molecular descriptors | Suggests that active transport may be involved in intestinal absorption.[9] |

| Human Intestinal Absorption | > 80% | QSAR models | Predicts good overall absorption from the gastrointestinal tract. |